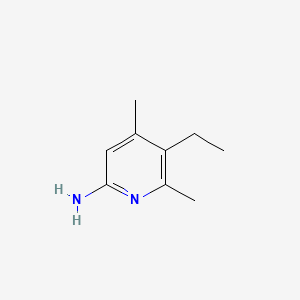

2-Pyridinamine, 5-ethyl-4,6-dimethyl-

Description

2-Pyridinamine, 5-ethyl-4,6-dimethyl- is a heterocyclic aromatic compound featuring a pyridine backbone substituted with an amino group (-NH₂) at position 2, an ethyl group (-CH₂CH₃) at position 5, and methyl groups (-CH₃) at positions 4 and 6. Its molecular formula is C₉H₁₄N₂, with a molecular weight of 150.22 g/mol . This compound belongs to a class of substituted pyridinamines, which are critical intermediates in pharmaceuticals, agrochemicals, and coordination chemistry due to their electron-rich nitrogen centers and tunable substituents .

Properties

Molecular Formula |

C9H14N2 |

|---|---|

Molecular Weight |

150.22 g/mol |

IUPAC Name |

5-ethyl-4,6-dimethylpyridin-2-amine |

InChI |

InChI=1S/C9H14N2/c1-4-8-6(2)5-9(10)11-7(8)3/h5H,4H2,1-3H3,(H2,10,11) |

InChI Key |

HLXHZLJUDVPVFR-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(N=C(C=C1C)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-4,6-dimethylpyridin-2-amine can be achieved through various methods. One common approach involves the palladium-catalyzed Suzuki cross-coupling reaction. This method uses 5-bromo-2-methylpyridin-3-amine as a starting material, which undergoes coupling with ethylboronic acid in the presence of a palladium catalyst and a base . The reaction is typically carried out in an inert atmosphere at elevated temperatures to ensure high yields.

Industrial Production Methods

Industrial production of 5-Ethyl-4,6-dimethylpyridin-2-amine may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-4,6-dimethylpyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium amide (NaNH2).

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of halogenated pyridine derivatives.

Scientific Research Applications

5-Ethyl-4,6-dimethylpyridin-2-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex pyridine derivatives.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Ethyl-4,6-dimethylpyridin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, including antimicrobial and anticancer activities. The exact pathways involved depend on the specific biological target and the context of its use .

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table summarizes key structural and molecular differences between 2-pyridinamine, 5-ethyl-4,6-dimethyl- and its analogues:

| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| 2-Pyridinamine,5-ethyl-4,6-dimethyl- | 2-NH₂, 5-CH₂CH₃, 4-CH₃, 6-CH₃ | C₉H₁₄N₂ | 150.22 | Ethyl group enhances lipophilicity |

| 2-Amino-5-bromo-4,6-dimethylpyridine | 2-NH₂, 5-Br, 4-CH₃, 6-CH₃ | C₇H₉BrN₂ | 201.06 | Bromine introduces electronegativity |

| 2-Amino-5-iodo-4,6-dimethylpyridine | 2-NH₂, 5-I, 4-CH₃, 6-CH₃ | C₇H₉IN₂ | 248.07 | Iodo group enables cross-coupling reactions |

| 4,6-Diethyl-2-pyridinamine | 2-NH₂, 4-CH₂CH₃, 6-CH₂CH₃ | C₉H₁₄N₂ | 150.22 | Increased steric hindrance |

Key Observations:

Substituent Effects on Reactivity: Halogenated Derivatives (e.g., bromo, iodo): The 5-bromo and 5-iodo analogues exhibit higher molecular weights and distinct reactivity profiles. Bromine and iodine atoms enable participation in Suzuki-Miyaura or Ullmann-type cross-coupling reactions, making them valuable in drug synthesis . In contrast, the 4,6-diethyl analogue (C₉H₁₄N₂) shares the same formula as the target compound but exhibits greater steric bulk, which may hinder binding to biological targets .

Electronic Properties: The amino group at position 2 donates electron density to the pyridine ring, increasing nucleophilicity. Halogen substituents (Br, I) withdraw electron density, altering the compound’s acidity and coordination behavior .

Physicochemical Properties

- Solubility : The ethyl and methyl groups reduce water solubility compared to hydroxyl or carboxyl derivatives. Halogenated versions (e.g., bromo) may exhibit even lower solubility due to increased molecular mass .

- Thermal Stability : Methyl and ethyl groups generally enhance thermal stability compared to halogenated derivatives, which may decompose under harsh conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.